molecular formula C12H18N2O2 B1283499 Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS No. 197569-11-2

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Cat. No.: B1283499
CAS No.: 197569-11-2
M. Wt: 222.28 g/mol
InChI Key: BXCZVPSAYHBSQZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Intermediates

  • Synthesis as a Key Intermediate : This compound is synthesized as a key intermediate in various pharmaceuticals. For example, it serves as an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it is utilized in the creation of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Intermediate for Anticancer Drugs : It has been identified as an important intermediate for small molecule anticancer drugs. Research indicates its role in synthesizing various compounds with potential for treating cancer (Zhang, Ye, Xu, & Xu, 2018).

  • Stereoselective Synthesis : This compound is used in the stereoselective synthesis of piperidine derivatives. These are crucial for creating fused bicyclic systems with potential applications in medicinal chemistry (Moskalenko & Boev, 2014).

  • X-ray Studies : X-ray studies of related compounds reveal insights into molecular structures, which are essential for understanding and developing pharmaceuticals (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Synthesis of Diverse Piperidine Derivatives : It's used in the synthesis of various piperidine derivatives, which are promising synthons for preparing a range of biologically significant compounds (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis : The compound's molecular structure has been analyzed for developing cyclic amino acid esters, crucial for pharmaceutical applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Properties

IUPAC Name

tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCZVPSAYHBSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571556
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197569-11-2
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (compound of Example 13; 13.5 g, 67 mmol), anhydrous potassium carbonate (11.22 g, 81 mmol) and cyanomethyl phosphonic acid diethylester (15.6 g, 88 mmol) in THF (70 mL) was heated at reflux for 12 h. THF was evaporated and the residue was dissolved in chloroform (2×50 mL). The resulting solution was washed with water (2×50 mL) and brine (50 mL). The organic phase obtained was dried over anhydrous sodium sulphate and concentrated to afford the title compound.
Quantity
13.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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11.22 g
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reactant
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15.6 g
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reactant
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Quantity
70 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.0 M of potassium tert-butoxide in THF (26.3 mL) at 0° C. was added drop wise a solution of diethyl cyanomethylphosphonate (4.47 mL, 0.0276 mol) in THF (33.6 mL). The reaction was warmed to RT and then cooled at 0° C. again. To the reaction mixture was then added a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (5.0 g, 0.025 mol) in THF (6.72 mL). The reaction was allowed to warm up to RT and stirred overnight. After being quenched with water, the mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried, and concentrated. The crude mixture was purified on silica gel eluting with EtOAc in hexanes (0-60%) to give the desired product (5.4 g, 96.81%). LCMS: (M+Na)=244.9, (M-56+H)=167.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
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Quantity
26.3 mL
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solvent
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Quantity
33.6 mL
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solvent
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5 g
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reactant
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6.72 mL
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solvent
Reaction Step Two
Yield
96.81%

Synthesis routes and methods III

Procedure details

Add diethyl cyanomethylphosphonate (5.33 g, 4.88 mL, 30.11 mmol) to potassium carbonate (3.47 g, 25.09 mmol) in dry THF (10 mL) and stir at room temperature for 15 min., then heat under reflux for 15 min. To this mixture add 4-oxopiperidine-1-carboxylic acid t-butyl ester (5.00, 25.09 mmol) and heat under reflux under nitrogen for 24 hr., allow to cool to room temperature and stand overnight. Pour the reaction mixture into aqueous potassium carbonate solution (10%, 80 mL) and extract the resultant mixture with ethyl acetate (2×50 mL). Combine the organics, dry (MgSO4) and evaporate in vacuo to give 4-cyanomethylenepiperidine-1-carboxylic acid t-butyl ester as a liquid which solidifies on standing (5.39 g, 96.6%). NMR (δ-CDCl3) 1.5 (s, 9H), 2.4 (m, 2H), 2.6 (m, 2H), 3.5 (m, 4H), 5.2 (s, 1H).
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One
Quantity
25.09 mmol
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reactant
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Quantity
80 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Diethyl cyanomethylphosphonate (16 mL, 100 mmol) was dissolved in tetrahydrofuran (360 mL), and a solution of lithium hexamethyldisilazide in tetrahydrofuran (1 M, 100 mL, 100 mmol) and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (18 g, 91 mmol) in tetrahydrofuran (36 mL) were added under a nitrogen atmosphere at −70° C., followed by stirring at the same temperature for 40 minutes. A saturated aqueous ammonium chloride solution was added to the reaction solution, followed by extraction with ethyl acetate, and the extract was washed with a saturated aqueous ammonium chloride solution. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.41 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (22 g) as a white solid (quantitative yield).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
360 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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18 g
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36 mL
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100 mL
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0 (± 1) mol
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